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Compound of Interest

2-[2-(3-
Compound Name:
Methoxyphenyl)ethyl]phenol

Cat. No.: B049715

L Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
(3-methoxyphenethyl)phenol, a key intermediate in the synthesis of various pharmaceutical
compounds, notably the peripheral vasodilator Sarpogrelate. Due to the limited availability of
public, experimentally-derived spectroscopic data for this specific compound, this guide utilizes
predicted data from validated computational models, supported by comparative data from
structurally analogous molecules. This approach offers a robust, illustrative profile for
researchers engaged in the synthesis, identification, and quality control of 2-(3-
methoxyphenethyl)phenol.

Chemical Structure and Properties

Property Value

IUPAC Name 2-(3-methoxyphenethyl)phenol
Synonyms 2-[2-(3-Methoxyphenyl)ethyl]phenol
CAS Number 167145-13-3

Molecular Formula C15H1602

Molecular Weight 228.29 g/mol

Appearance White to off-white crystalline powder
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Predicted Nuclear Magnetic Resonance (NMR) Data

The following *H and 3C NMR data have been predicted using validated computational

algorithms. These predictions are intended to serve as a reference for the identification and
structural confirmation of 2-(3-methoxyphenethyl)phenol. The solvent for these predictions is

deuterated chloroform (CDCIs).

Predicted *H NMR Data

Chemical Shift

Multiplicity Integration Assignment

(ppm)

~7.20-6.70 m 8H Ar-H

~4.80 s (br) 1H OH

~3.75 S 3H OCHs

~2.90 m 4H Ar-CHz-CH2-Ar
Predicted **C NMR Data
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Chemical Shift (ppm) Assignment
~159.8 C-OCHs (aromatic)
~154.0 C-OH (aromatic)
~144.0 Quaternary Ar-C
~130.0 Ar-CH

~128.5 Ar-CH

~127.5 Ar-CH

~121.0 Ar-CH

~120.5 Quaternary Ar-C
~116.0 Ar-CH

~114.5 Ar-CH

~111.5 Ar-CH

~55.2 OCHs

~38.0 Ar-CH2-

~35.5 -CH2-Ar

Expected Infrared (IR) Spectroscopy Data

The infrared spectrum of 2-(3-methoxyphenethyl)phenol is expected to exhibit characteristic
absorption bands corresponding to its functional groups. The following table outlines these
expected vibrational modes based on data for substituted phenols and aromatic ethers.
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Wavenumber (cm~?) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (phenolic)
3100 - 3000 Medium C-H stretch (aromatic)
3000 - 2850 Medium C-H stretch (aliphatic)
1600 - 1450 Strong to Medium C=C stretch (aromatic ring)
~1250 Strong C-O stretch (aryl ether)
~1220 Strong C-O stretch (phenol)

Expected Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of 2-(3-methoxyphenethyl)phenol is expected to
show a molecular ion peak and characteristic fragmentation patterns.

miz Interpretation

228 [M]* (Molecular lon)

121 [M - C7H70O]* (Benzylic cleavage)

107 [C7H7Q]* (Tropylium-like ion from the
methoxyphenyl moiety)

91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of
2-(3-methoxyphenethyl)phenol, based on established chemical literature.

Synthesis Protocol (lllustrative)

A common synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction followed
by catalytic hydrogenation.
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» Wittig Reaction: 3-Methoxybenzyltriphenylphosphonium bromide is reacted with
salicylaldehyde in the presence of a strong base (e.g., n-butyllithium) in an anhydrous
solvent (e.g., THF) to yield a mixture of (E)- and (Z)-2-(3-methoxystyryl)phenol.

o Catalytic Hydrogenation: The resulting stilbene derivative is dissolved in a suitable solvent
(e.g., ethanol or ethyl acetate) and subjected to hydrogenation over a palladium on carbon
(Pd/C) catalyst at room temperature and atmospheric pressure of hydrogen until the reaction
is complete.

e Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated
under reduced pressure. The crude product is then purified by column chromatography on
silica gel.

Spectroscopic Analysis Protocol

 NMR Spectroscopy: *H and 3C NMR spectra are acquired on a 300 MHz or higher field
NMR spectrometer. The sample is dissolved in deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

e IR Spectroscopy: The infrared spectrum is recorded using a Fourier-transform infrared
(FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr)
or as a KBr pellet.

e Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with an
electron ionization (EIl) source. The sample is introduced via a direct insertion probe or
through a gas chromatograph.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-(3-
methoxyphenethyl)phenol.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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